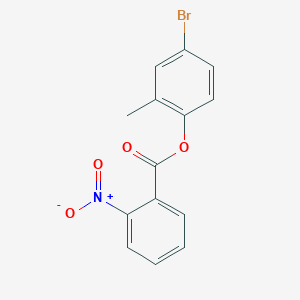

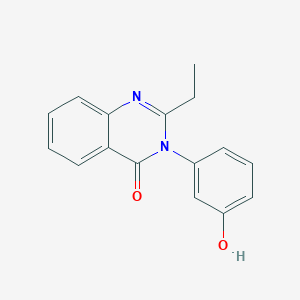

![molecular formula C16H19NO2S B5506781 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar quinoline derivatives involves practical and large-scale approaches, as seen in the production of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This process begins with readily available materials, proceeding through a series of reactions including hydrogenation and esterification, demonstrating the feasibility of synthesizing complex quinolines on a large scale (Bänziger et al., 2000).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction (XRD) and density functional theory (DFT) calculations to understand the arrangement and interaction within molecules. For instance, a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid has been characterized by FT-IR spectroscopy and single-crystal X-ray diffraction, revealing the importance of intermolecular hydrogen bonds in forming a 3D supramolecular network (Badoğlu et al., 2015).

Chemical Reactions and Properties

The chemical properties of quinoline derivatives are highlighted by their reactions with other compounds. For example, the synthesis of 4-ethyl-2-propyl-3-substitutedpyrrolo[3,4-b]quinoline-1,9-dione derivatives from 3,3-dichloro-4-ethyl-thieno[3,4-b]quinoline-1,9-dione and propylamine showcases the versatility of quinoline compounds in undergoing various chemical transformations to yield new derivatives with potential biological activities (Es et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These characteristics are typically determined through a combination of experimental techniques, including crystallization, melting point determination, and solubility tests in various solvents.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical behaviors, including reactivity towards nucleophiles, electrophiles, and their ability to form stable compounds under various conditions. The synthesis and reactions of some new 3-amino-2-substituted thieno[2,3-b]quinolines illustrate the chemical versatility of quinoline compounds, showcasing their potential for further functionalization and exploration of their chemical properties (Bakhite, 1992).

科学的研究の応用

Bioavailability and Pharmacokinetics

Research has investigated the disposition and pharmacokinetics of compounds structurally related to 3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid. For instance, MK-679, a potent and specific LTD4-receptor antagonist, demonstrates nonlinear pharmacokinetics with dose-dependent bioavailability in humans. This study highlights the compound's pharmacokinetic properties, including its saturable elimination and nearly quantitative oral bioavailability, suggesting potential therapeutic applications based on its absorption and distribution patterns (Cheng et al., 1994).

Neurological Applications

Quinolinic acid, a metabolite within the same chemical family, has been implicated in the pathogenesis of neurological disorders due to its excitotoxic properties. Studies have explored its concentration in the cerebrospinal fluid (CSF) and brain tissues of patients with neurological diseases, such as epilepsy and HIV-1 infection, suggesting its involvement in neurodegenerative processes and immune activation within the central nervous system. These investigations into quinolinic acid and related metabolites provide insights into potential therapeutic targets for neuroprotective strategies and the modulation of neuroinflammation (Heyes et al., 1990); (Heyes et al., 1992).

Metabolic Pathways and Cancer Research

The metabolism of heterocyclic aromatic amines, such as MeIQx, which shares structural similarities with quinolinyl compounds, has been examined in humans and rodents. These studies aim to understand the formation of DNA adducts and the mechanisms of carcinogenesis associated with exposure to these compounds. Insights from these research efforts could inform dietary recommendations and cancer prevention strategies, highlighting the importance of metabolic studies in assessing the health risks of exposure to quinolinyl derivatives and related heterocyclic amines (Turteltaub et al., 1999).

Therapeutic Potential in Pain Management

The synthetic cannabinoid CT-3, related to the quinolinyl chemical family, has been evaluated for its analgesic efficacy in chronic neuropathic pain. This randomized controlled trial demonstrates CT-3's potential to reduce pain without significant adverse effects, underscoring the therapeutic promise of compounds within this chemical family for managing difficult-to-treat pain conditions (Karst et al., 2003).

将来の方向性

The future directions for the study of “3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the biological activities of quinoline derivatives, they could be valuable in drug research and development .

特性

IUPAC Name |

3-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-12-11(3)17-15-10(2)6-5-7-13(15)16(12)20-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEPVDPNSSNHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

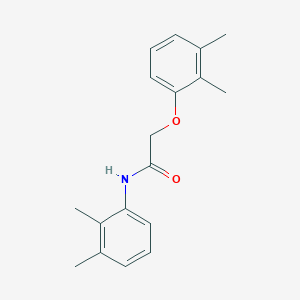

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

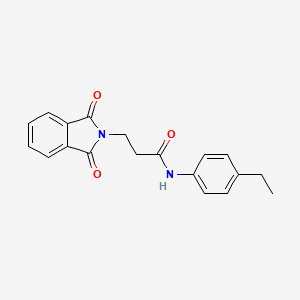

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

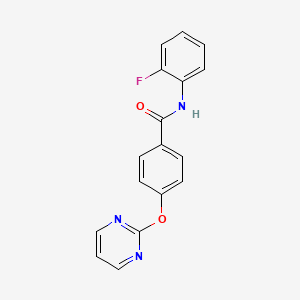

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)